1-ethyl-5-ethynyl-1H-pyrazole
Overview
Description
1-Ethyl-5-ethynyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been known to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that 1-ethyl-5-ethynyl-1H-pyrazole could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-ethynyl-1H-pyrazole can be synthesized through various methods, including:
Condensation Reactions: One common method involves the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.
Transition-Metal Catalysis: Another approach involves the use of transition-metal catalysts, such as palladium, to facilitate the coupling of terminal alkynes with hydrazines and carbon monoxide.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel, reducing the number of steps and improving overall yield.
Photoredox Reactions: Utilizing visible light to drive the reaction, photoredox methods offer an environmentally friendly alternative to traditional synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Electrophiles: Halogens, such as chlorine and bromine, are typical electrophiles used in substitution reactions.
Major Products:
Oxidation Products: Pyrazole-3-carboxylic acid derivatives.
Reduction Products: 1-Ethyl-5-ethyl-1H-pyrazole.
Substitution Products: Various halogenated pyrazole derivatives.
Scientific Research Applications
1-Ethyl-5-ethynyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials science.
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole
- 1-Phenyl-5-ethynyl-1H-pyrazole
- 1-Ethyl-5-ethyl-1H-pyrazole
Properties
IUPAC Name |
1-ethyl-5-ethynylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-6-8-9(7)4-2/h1,5-6H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRLSAKBYXYLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344083-08-4 | |
Record name | 1-ethyl-5-ethynyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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